Pyridyl disulfide ethyl methacrylate
CAS No.: 910128-59-5
Cat. No.: VC7853121
Molecular Formula: C11H13NO2S2
Molecular Weight: 255.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 910128-59-5 |
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Molecular Formula | C11H13NO2S2 |
Molecular Weight | 255.4 g/mol |
IUPAC Name | 2-(pyridin-2-yldisulfanyl)ethyl 2-methylprop-2-enoate |
Standard InChI | InChI=1S/C11H13NO2S2/c1-9(2)11(13)14-7-8-15-16-10-5-3-4-6-12-10/h3-6H,1,7-8H2,2H3 |
Standard InChI Key | SNURDPBGDLYVRE-UHFFFAOYSA-N |
SMILES | CC(=C)C(=O)OCCSSC1=CC=CC=N1 |
Canonical SMILES | CC(=C)C(=O)OCCSSC1=CC=CC=N1 |
Introduction
Synthesis and Characterization
Atom Transfer Radical Polymerization (ATRP)
PDSEMA is synthesized via atom transfer radical polymerization (ATRP), a method renowned for its control over molecular weight and polymer architecture. A representative protocol involves:
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Initiator: A pyridyl disulfide-functionalized ATRP initiator.
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Catalyst System: Cu(I)/Cu(II) with 2,2’-bipyridine as a ligand.
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Solvent: Methanol-water mixtures to balance monomer solubility and reaction kinetics .
Key Data:
Parameter | Value | Method |
---|---|---|
Number-average Mn | 13.0 kDa | ¹H NMR |
Polydispersity Index (Ð) | 1.12 | Gel Permeation Chromatography (GPC) |
Conversion Rate | >90% in <5 minutes (DMSO) | Kinetic Studies |
Polymerizations in dimethyl sulfoxide (DMSO) achieved rapid conversions but faced challenges in controllability. Methanol-based systems reduced reaction rates but introduced turbidity at ~60% conversion, attributed to polymer precipitation .
End-Group Functionalization
The pyridyl disulfide end-group enables post-polymerization modifications. For example, conjugation to thiol-containing biomolecules like siRNA achieves >97% efficiency, as validated by polyacrylamide gel electrophoresis (PAGE) .
Chemical Properties and Reactivity
Thiol-Disulfide Exchange
The pyridyl disulfide group reacts with thiols (e.g., cysteine residues, glutathione) via dynamic exchange, forming new disulfide linkages. This reaction is pH- and concentration-dependent, with optimal rates observed at physiological pH (7.4) .
Mechanism:
The released pyridine-2-thione (λ = 343 nm) serves as a spectroscopic marker for reaction progress .
Redox-Responsive Behavior
In reducing environments (e.g., intracellular glutathione concentrations of 2–10 mM), PDSEMA-based polymers undergo disulfide cleavage, facilitating targeted payload release:
Reducing Agent | Concentration | Cleavage Time |
---|---|---|
DTT | 10 mM | 2 hours |
Glutathione | 5 mM | 24 hours |
This property is exploited in tumor-targeted therapies, where the tumor microenvironment’s redox potential triggers drug release .
Applications in Biomedical Engineering
Drug Delivery Systems
PDSEMA-based copolymers form nanogels or micelles that encapsulate hydrophobic drugs. For instance:
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Doxorubicin Load Capacity: Up to 15 wt% achieved via hydrophobic interactions.
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Release Profile: <10% leakage at pH 7.4; >80% release under 10 mM glutathione .
siRNA Conjugation
PDSEMA’s disulfide group enables covalent attachment to siRNA, enhancing cellular uptake and endosomal escape. In HeLa cells, PDSEMA-siRNA conjugates demonstrated:
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Cellular Uptake: >90% efficiency via clathrin-mediated endocytosis.
Conjugation Workflow:
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Polymer Synthesis: ATRP with PDSEMA and glycopolymer monomers.
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siRNA Thiolation: Introduce free thiols via Traut’s reagent.
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Conjugation: Incubate thiolated siRNA with PDSEMA polymer (1:1 molar ratio, 4 hours, 25°C) .
Surface Patterning
Microcontact printing of PDSEMA polymers on gold surfaces creates bioactive patterns for biosensors. The disulfide-gold affinity drives self-assembly, enabling spatially controlled biomolecule immobilization .
Comparative Analysis with Similar Monomers
Monomer | Reactivity | Applications | Limitations |
---|---|---|---|
PDSEMA | High | Drug delivery, siRNA | Steric hindrance |
Disulfide diacrylate | Moderate | Hydrogels | Slow degradation |
Pyridyl disulfide acrylate | High | Surface coatings | Limited solubility |
PDSEMA’s balance of reactivity and controllability positions it as a preferred choice for redox-responsive systems .
Future Perspectives
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Dual-Responsive Systems: Integrate PDSEMA with pH- or temperature-sensitive monomers for multi-stimuli responsiveness.
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Clinical Translation: Scale-up ATRP processes under GMP standards for preclinical trials.
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Advanced Characterization: Develop in situ NMR techniques to monitor disulfide exchange kinetics in real time.
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